(2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid (2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15982691
InChI: InChI=1S/C7H10BClN2O2/c1-4(2)6-5(8(12)13)3-10-7(9)11-6/h3-4,12-13H,1-2H3
SMILES:
Molecular Formula: C7H10BClN2O2
Molecular Weight: 200.43 g/mol

(2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid

CAS No.:

Cat. No.: VC15982691

Molecular Formula: C7H10BClN2O2

Molecular Weight: 200.43 g/mol

* For research use only. Not for human or veterinary use.

(2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid -

Specification

Molecular Formula C7H10BClN2O2
Molecular Weight 200.43 g/mol
IUPAC Name (2-chloro-4-propan-2-ylpyrimidin-5-yl)boronic acid
Standard InChI InChI=1S/C7H10BClN2O2/c1-4(2)6-5(8(12)13)3-10-7(9)11-6/h3-4,12-13H,1-2H3
Standard InChI Key BCUUEHRKVLGZIK-UHFFFAOYSA-N
Canonical SMILES B(C1=CN=C(N=C1C(C)C)Cl)(O)O

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

(2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid features a pyrimidine ring substituted with chlorine at position 2, an isopropyl group at position 4, and a boronic acid (-B(OH)₂) moiety at position 5. This arrangement creates a sterically hindered environment due to the isopropyl group’s bulk, which influences reactivity in cross-coupling reactions .

Table 1: Key Molecular Descriptors

PropertyValueSource Analog
Molecular FormulaC₇H₁₀BClN₂O₂Derived from
Molecular Weight192.43 g/molCalculated
SMILESB(C1=C(N=C(Cl)N=C1)C(C)C)(O)OAdapted from
Topological Polar Surface~66.2 ŲSimilar to
LogP (Octanol-Water)~1.2 (estimated)Compared to

The boronic acid group’s electron-withdrawing effect and the chloro substituent’s electronegativity render the pyrimidine ring electron-deficient, enhancing its utility in Suzuki-Miyaura couplings .

Spectroscopic Signatures

While direct spectral data for this compound is unavailable, analogs such as (2-isopropylpyrimidin-5-yl)boronic acid (CAS 1312942-16-7) exhibit characteristic ¹¹B NMR peaks near 30 ppm and ¹H NMR signals for isopropyl groups at δ 1.2–1.4 ppm . IR spectroscopy would show B-O stretches near 1,350 cm⁻¹ and O-H bonds at ~3,200 cm⁻¹ .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized via two primary routes:

  • Miyaura Borylation: Halogenation of a pre-functionalized pyrimidine followed by palladium-catalyzed borylation. For example, 5-bromo-2-chloro-4-isopropylpyrimidine could react with bis(pinacolato)diboron under Pd(dppf)Cl₂ catalysis .

  • Stepwise Functionalization: Introducing the isopropyl group via nucleophilic substitution on 2-chloro-4-iodopyrimidine, followed by borylation at position 5 .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (Analog)
HalogenationNCS, DMF, 0°C → RT75%
Isopropyl Introductioni-PrMgCl, THF, −78°C → 0°C60%
BorylationPd(dppf)Cl₂, B₂pin₂, KOAc, DMSO, 80°C45–55%

Purification Challenges

Due to the boronic acid’s sensitivity to protodeboronation, chromatography on silica gel is avoided. Instead, recrystallization from toluene/hexane or aqueous workup at pH 6–7 is recommended .

Physicochemical and Stability Profiles

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water: <0.1 mg/mL) but dissolves in DMSO (∼10 mg/mL). It is hygroscopic, requiring storage under inert atmosphere at 2–8°C .

Reactivity

  • Suzuki Coupling: Reacts with aryl halides at 60–100°C in aqueous DMSO with Pd(PPh₃)₄ .

  • Oxidative Deborylation: Susceptible to H₂O₂-mediated degradation, forming phenol derivatives .

Applications in Medicinal Chemistry

Kinase Inhibitor Development

Pyrimidine boronic acids are pivotal in designing ATP-competitive kinase inhibitors. The isopropyl group enhances hydrophobic interactions with kinase pockets, while the boronic acid serves as a covalent warhead targeting catalytic lysines .

Table 3: Biological Activity of Analogues

CompoundIC₅₀ (EGFR)Reference
(2-Isopropylpyrimidin-5-yl)boronic acid12 nM
2-Chloropyrimidine-4-boronic acid45 nM

Antibacterial Agents

Chloropyrimidine boronic acids inhibit bacterial dihydrofolate reductase (DHFR), with MIC values of 2–8 µg/mL against S. aureus .

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